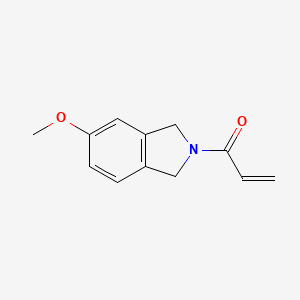

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate is an organic compound that falls within the realm of heterocyclic chemistry, an area focusing on cyclic compounds containing atoms of at least two different elements as members of its ring(s). Compounds like this one are often synthesized and analyzed for their potential biological activities, crystal structure, and as part of developing new chemical reactions and methodologies.

Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions, characterized by combining three or more reactants in a single reaction vessel to produce a compound, often under specific conditions to ensure the desired product formation. Techniques like 1H NMR, IR, and X-ray diffraction are employed for characterizing the synthesized compounds, ensuring the desired structural features are achieved (Li, Tian, & Wang, 2013).

Molecular Structure Analysis

Molecular structure is crucial in determining the physical and chemical properties of a compound. X-ray diffraction data is often utilized for crystal and molecular structure studies, revealing the spatial arrangement of atoms within the compound. This information is vital for understanding how structural features influence chemical behavior and potential applications (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds like Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate may include cyclocondensation reactions, leading to the formation of various heterocyclic structures. These reactions are often regioselective and can be influenced by factors such as ultrasound irradiation, showcasing the compound's reactivity and potential for generating diverse chemical entities (Machado et al., 2011).

Applications De Recherche Scientifique

Synthesis and Molecular Structure Analysis

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate serves as a pivotal compound in the field of organic chemistry, particularly in the synthesis of complex molecules and the study of their molecular structures. The synthesis of related compounds, such as ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2H-pyridazino[4,5-b]quinolin-1-one, demonstrates the versatility of ethyl carboxylate derivatives in creating novel chemical entities. These synthetic pathways often involve the use of protective groups and innovative reactions such as the Krohnke reaction to achieve high yields and introduce novel functionalities (Mizuno et al., 2006).

Crystal and Molecular Structure Insights

The crystal and molecular structure analysis of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate reveals significant insights into the stability and interactions of these compounds. Single crystal X-ray diffraction data provide detailed information on the unit cell parameters, disorder within the molecule, and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Kaur et al., 2012).

Applications in Synthesis of Heterocyclic Compounds

Ethyl carboxylate derivatives are extensively used in the synthesis of densely functionalized heterocyclic molecules. These compounds serve as substrates in electrophilic substitution reactions, leading to the formation of pyridazine, fulvene derivatives, and other heterocyclic molecules with potential biological activities. Such synthetic strategies are pivotal in drug discovery and the development of new materials (Devendar et al., 2013).

Regioselective Synthesis and Structural Assignments

The regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates highlights the importance of ethyl carboxylate derivatives in achieving specific molecular architectures. These synthetic routes offer insights into the control of regioselectivity and the definitive structural assignments of the synthesized compounds, which are essential for further chemical and biological studies (Ashton & Doss, 1993).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O4/c1-3-21-14(19)13-11(20-2)8-12(18)17(16-13)10-6-4-5-9(15)7-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDMDTDBWKBWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)

![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)

![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)

![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)

![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)